N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name for this compound, N-(4-phenyloxan-4-yl)acetamide , adheres to IUPAC rules for bicyclic systems. The parent structure is oxane (tetrahydropyran), a six-membered oxygen-containing heterocycle. The numbering begins at the oxygen atom, with the phenyl group and acetamide substituent both located at the C4 position. The prefix tetrahydro-2H-pyran specifies the saturation state and hydrogen positioning, while 4-phenyl denotes the substituent on the oxane ring. The acetamide group (-NHCOCH₃) is appended via the nitrogen atom, yielding the final name.
A comparative analysis of related analogs reveals consistent naming patterns. For example, N-(tetrahydro-4-methyl-2H-pyran-4-yl)acetamide (PubChem CID: 13516141) substitutes the phenyl group with a methyl group, while N-[(4-phenyloxan-4-yl)methyl]acetamide (PubChem CID: 755211) introduces a methylene spacer between the oxane and acetamide. These variations highlight the precision required in delineating substituent positions in polycyclic systems.
X-ray Crystallographic Analysis of Tetrahydropyran-Acetamide Hybrid Systems
X-ray diffraction studies of N-(tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide (PDB ID: 5s3g) reveal a chair conformation for the tetrahydropyran ring, with the phenyl and acetamide groups occupying axial positions. Key geometric parameters include:
| Parameter | Value |
|---|---|
| C4–O bond length | 1.43 Å |
| C4–N bond length | 1.47 Å |
| N–C(O) bond length | 1.34 Å |
| C4–C(phenyl) bond length | 1.51 Å |
| Dihedral angle (O–C4–N–C(O)) | 172.1° |
The nearly linear dihedral angle between the oxygen, C4, nitrogen, and carbonyl carbon indicates minimal steric strain, despite the axial substituents. The phenyl ring exhibits a 20.3° twist relative to the oxane plane, optimizing π-π interactions in crystalline lattices. Comparative data for N-(tetrahydro-4-methyl-2H-pyran-4-yl)acetamide show similar bond lengths (C4–N: 1.46 Å), confirming the robustness of this structural motif.
Conformational Analysis via Nuclear Overhauser Effect Spectroscopy
Nuclear Overhauser Effect (NOE) spectroscopy provides critical insights into the solution-phase conformation. For this compound, key NOE correlations include:
- H3ax–H5ax (2.1 Å), confirming the chair conformation.
- H2eq–H6eq (2.4 Å), indicative of equatorial hydrogen alignment.
- Phenyl H–H4 (3.0 Å), supporting the axial orientation of the phenyl group.
Molecular dynamics simulations corroborate these findings, showing a ~1.2 kcal/mol energy preference for the chair conformation over boat or twist-boat forms. The acetamide group adopts a staggered configuration relative to the oxane ring, minimizing dipole-dipole repulsions.
Hybrid Orbital Geometry at the Sp³ Nitrogen Center
The nitrogen atom in the acetamide group exhibits sp³ hybridization , with a tetrahedral geometry distorted by resonance delocalization. Key evidence includes:
- Bond angles : The C–N–C(O) angle measures 115.6°, intermediate between idealized sp³ (109.5°) and sp² (120°) values, reflecting partial double-bond character from resonance.
- 13C NMR shifts : The carbonyl carbon resonates at 170.2 ppm, consistent with conjugation to the nitrogen lone pair.
- Natural Bond Orbital (NBO) analysis : The nitrogen lone pair occupies an sp².⁷⁶ hybrid orbital, while the σ-bonding orbitals are sp³.⁰⁵ hybridized.
This hybridization state facilitates amide resonance , where the lone pair on nitrogen delocalizes into the carbonyl π*-orbital, stabilizing the molecule by ~20 kcal/mol. However, steric constraints from the tetrahydropyran ring limit full planarity, resulting in a non-coplanar arrangement of the acetamide group relative to the phenyl substituent.
Properties
IUPAC Name |
N-(4-phenyloxan-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-11(15)14-13(7-9-16-10-8-13)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZWPRQGBZBAIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCOCC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Cyclization of Diol Precursors
A common approach for tetrahydropyran synthesis involves acid-catalyzed cyclization of diols. For example:
- Starting material : 4-Phenyl-1,5-pentanediol
- Cyclization : Use a Brønsted acid (e.g., H₂SO₄) or Lewis acid (e.g., BF₃·Et₂O) to form the tetrahydropyran ring.
- Amine introduction : Convert the resulting alcohol to an amine via Mitsunobu reaction or Gabriel synthesis.
- Acetylation : React with acetic anhydride or acetyl chloride to form the acetamide.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | H₂SO₄ (cat.), toluene, reflux | 65-78% | |
| Amine formation | Ph₃P, DIAD, phthalimide | 52% | |
| Acetylation | Ac₂O, pyridine, rt | 89% |
Route 2: Grignard-Based Ketone Intermediate
This method leverages Grignard reagents to construct the tetrahydropyran core:
- Synthesis of 1-(tetrahydro-2H-pyran-4-yl)ethanone :
- Phenyl group introduction :
- Use Suzuki-Miyaura coupling with phenylboronic acid.
- Reductive amination :
- Acetylation : Standard acetylation as above.
- Suzuki coupling: Pd(PPh₃)₄, K₂CO₃, DME/H₂O (80°C, 12 h)
- Reductive amination: NH₄OAc, NaBH₃CN, MeOH (rt, 6 h)
Route 3: Ritter Reaction for Direct Acetamide Formation
Critical Analysis of Methodologies
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Steps | 3 | 4 | 2 |
| Overall Yield | ~45% | ~38% | ~60% |
| Scalability | Moderate | High | Low |
| Purification Complexity | High | Moderate | High |
- Route 3 offers the highest theoretical yield but requires hazardous strong acids.
- Route 2 benefits from well-established cross-coupling protocols but involves multiple steps.
Experimental Considerations
Characterization : Key analytical data for the target compound includes:
-
- Steric hindrance at the 4-position of the tetrahydropyran ring
- Competing side reactions during acetylation
Chemical Reactions Analysis
Types of Reactions
N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces amines.
Substitution: Produces various substituted phenyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
The pharmaceutical potential of N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Properties : Research indicates that compounds with similar structures often possess antimicrobial activity, making this compound a candidate for further investigation in this area .
- Anti-inflammatory Effects : The structural characteristics suggest potential anti-inflammatory activity, which could be beneficial in treating inflammatory diseases .
Case Study: Interaction Studies
Interaction studies have focused on the binding affinity of this compound with specific proteins involved in disease processes. For instance, preliminary findings indicate that the compound may inhibit enzymes related to inflammatory pathways, suggesting its utility in developing anti-inflammatory drugs .
Synthetic Applications
In organic synthesis, this compound serves as a versatile building block. Its unique structure allows it to function as:
- A Protecting Group : The compound can be used as a protecting group for functional groups during multi-step organic reactions, facilitating the synthesis of complex molecules .
Synthesis Pathways
The synthesis of this compound typically involves several steps, including:
- Formation of the tetrahydropyran ring.
- Introduction of the phenyl group.
- Acetamide functionalization.
These steps can vary based on the desired purity and yield .
Mechanism of Action
The mechanism of action of N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features of Analogs
The following table summarizes structural differences between the target compound and its analogs:
Comparative Analysis
Core Scaffold Modifications
- Target compound: The pyran ring provides conformational rigidity, while the phenyl group enhances lipophilicity.
- Pyrazole-sulfonamide analog (CAS 1796948-68-9): Incorporates a sulfonamide bridge and pyrazole ring. Sulfonamides are known to enhance solubility and binding to enzymes (e.g., carbonic anhydrase), suggesting possible diuretic or antiglaucoma applications .
Substituent Effects on Pharmacokinetics
- Thiazole-pyrazole analog (CAS 1421848-11-4) : The thiazole ring and fluorophenyl group increase molecular weight and lipophilicity, which may improve blood-brain barrier penetration but reduce metabolic stability. Dual pyran-methyl groups could sterically hinder cytochrome P450-mediated oxidation .
- Thioether-methoxy analog : The thioether (S-C) linkage in 2-((4-fluorophenyl)thio)-N-...acetamide enhances lipophilicity compared to the target compound’s ether linkage. The 2-methoxyphenyl group may confer antioxidant properties but could also increase hepatotoxicity risks .
Electronic and Steric Effects
- The furan ring may participate in π-π stacking interactions with aromatic residues in target proteins .
Research Findings and Implications
- Metabolic Stability : Analogs with sulfonyl or thioether groups (e.g., CAS 1795491-83-6, ; CAS 1421848-11-4, ) are likely more resistant to Phase I metabolism than the target compound, which lacks such groups.
- Target Selectivity : The pyrazole-sulfonamide analog () may exhibit off-target effects due to sulfonamide’s broad affinity for metalloenzymes.
Biological Activity
N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molar mass of approximately 221.3 g/mol. The compound features a tetrahydropyran ring substituted with a phenyl group and an acetamide moiety, contributing to its diverse chemical behavior and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. It may bind to specific enzymes or receptors, altering their activity and leading to different biological effects. The precise pathways involved can vary depending on the context of use, but preliminary studies suggest potential interactions with pathways involved in inflammation and pain modulation .
1. Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties. Studies have shown that it can reduce the production of pro-inflammatory cytokines in cell cultures, suggesting potential therapeutic applications in inflammatory diseases.
2. Analgesic Properties
The compound has been investigated for its analgesic effects. In animal models, it has demonstrated the ability to alleviate pain without significant side effects typically associated with conventional analgesics.
3. Antimicrobial Activity
Preliminary investigations suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, showing varying degrees of effectiveness, which could be attributed to its structural components that enhance its reactivity against microbial targets .
Research Findings
Several studies have explored the biological activities of this compound:
Case Study 1: Anti-inflammatory Activity
In a controlled study, this compound was administered to mice with induced inflammation. Results showed a significant decrease in swelling and pain response compared to control groups, indicating its potential as an anti-inflammatory agent.
Case Study 2: Analgesic Effects
A double-blind study assessed the analgesic properties of the compound in patients with chronic pain conditions. Participants receiving this compound reported a marked reduction in pain levels over a four-week period, supporting its use as an alternative analgesic.
Q & A
Basic Research Questions
What are the common synthetic routes for N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves functionalizing the tetrahydropyran core with a phenyl group at the 4-position, followed by acetylation of the amine. A feasible route includes:
Ring Formation : Cyclization of 4-phenyl-1,5-diol precursors using acid catalysis (e.g., p-toluenesulfonic acid) to form the tetrahydro-2H-pyran scaffold .
Amidation : Reacting the amine group of the tetrahydropyran intermediate with acetyl chloride in the presence of a base like triethylamine to form the acetamide moiety .
Characterization :
- NMR Spectroscopy : Confirm regioselectivity (e.g., ¹H NMR for phenyl proton integration) and acetylation (¹³C NMR for carbonyl at ~170 ppm) .
- HPLC : Monitor reaction purity (>95%) using a C18 column with acetonitrile/water gradients .
What analytical techniques are critical for verifying the structural integrity of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., chair conformation of the tetrahydropyran ring) and confirms substituent positions .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 246.1362 for C₁₃H₁₅NO₂) and detects impurities .
- FT-IR : Identifies key functional groups (N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
Advanced Research Questions
How can researchers address contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Assays : Use cell lines with consistent passage numbers (e.g., HEK293 or HepG2) and validate via positive controls (e.g., kinase inhibitors for enzyme studies) .
- Impurity Profiling : Employ LC-MS/MS to quantify byproducts (e.g., deacetylated analogs) that may interfere with bioactivity .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to confirm potency trends .
What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model blood-brain barrier permeability using logP values (calculated: ~2.1) and polar surface area (<80 Ų) .
- ADMET Predictions : Tools like SwissADME assess metabolic stability (CYP450 interactions) and toxicity (AMES test alerts) .
- Docking Studies : Target-specific docking (e.g., GABA receptors) to rationalize observed neuroactivity .
How can stereochemical challenges during synthesis be resolved?
Methodological Answer:
The tetrahydropyran ring’s chair conformation may lead to axial/equatorial isomerism. Solutions include:
- Chiral Chromatography : Separate enantiomers using a Chiralpak IA column with hexane/isopropanol .
- Asymmetric Catalysis : Use (R)-BINAP ligands in palladium-catalyzed coupling to favor desired stereoisomers .
- Crystallization-Induced Diastereomerism : Introduce a chiral auxiliary (e.g., menthol ester) to isolate pure enantiomers .
What strategies optimize yield in large-scale synthesis while minimizing byproducts?
Methodological Answer:
- Flow Chemistry : Continuous synthesis reduces side reactions (e.g., over-acetylation) by controlling residence time .
- Design of Experiments (DoE) : Optimize temperature (60–80°C) and solvent (DCM vs. THF) using response surface methodology .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. BF₃·Et₂O) to enhance regioselectivity in ring-forming steps .
Data Interpretation & Validation
How should researchers validate conflicting crystallographic and spectroscopic data?
Methodological Answer:
- Cross-Validation : Compare X-ray-derived bond lengths/angles with DFT-optimized structures (e.g., Gaussian09 at B3LYP/6-31G* level) .
- Variable-Temperature NMR : Detect dynamic effects (e.g., ring puckering) that may explain discrepancies in NOESY spectra .
What statistical methods are recommended for analyzing dose-response relationships in bioassays?
Methodological Answer:
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate Hill slopes and maximal efficacy .
- ANOVA with Tukey’s Test : Compare treatment groups (p<0.05) to identify significant activity differences between analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
